2-Propyl-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMORIMHDASOVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650872 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-91-7 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Propyl 2h 1,2,3 Triazol 4 Amine and Its Derivatives
Regioselective Synthesis Strategies for 2H-1,2,3-Triazol-4-amine Core
The synthesis of the 2H-1,2,3-triazol-4-amine core, with a specific alkyl substituent at the N-2 position, requires precise control over the reaction mechanism. The most direct routes involve either building the ring with the N-2 propyl group already directed to its position or by selectively alkylating an NH-1,2,3-triazole precursor.
A prominent and highly regioselective method involves the N-alkylation of a pre-formed NH-1,2,3-triazole ring. Research has demonstrated that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, such as propyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), selectively yields the 2-substituted 4-bromo-1,2,3-triazole. organic-chemistry.org The resulting bromo-substituted intermediate can then undergo subsequent reactions, such as transition metal-catalyzed amination, to introduce the C-4 amine functionality. This two-step approach provides excellent control over the final substitution pattern.
Another strategy involves the reaction of readily accessible geminal diazides with an appropriate hydrazine, in this case, propylhydrazine (B1293729). This method, conducted under mild thermolysis conditions, offers a direct pathway to N2-alkyl-1,2,3-triazoles. organic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high efficiency and regioselectivity in producing 1,4-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Therefore, the conventional CuAAC is not a direct route to the 2,4-disubstituted isomer. However, modifications to this approach have enabled the synthesis of N2-substituted triazoles.
A noteworthy three-component reaction catalyzed by copper involves the coupling of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and ethers. By carefully controlling the amount of the cuprous chloride catalyst, the reaction can be directed to selectively form 2,4-disubstituted-1,2,3-triazoles. frontiersin.orgnih.gov Another relevant multicomponent reaction employs a palladium(0) and copper(I) bimetallic system to catalyze the reaction of unactivated terminal alkynes, an allyl carbonate, and TMSN₃, which yields 2-allyl-substituted-1,2,3-triazoles. organic-chemistry.orgfrontiersin.org This highlights that specific catalytic systems can override the usual regiochemical preference of copper catalysis to favor N2-substitution.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Regioisomeric Control
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the complementary reaction to CuAAC, characteristically affording 1,5-disubstituted 1H-1,2,3-triazoles with high regioselectivity. organic-chemistry.org This reaction proceeds via a distinct mechanism involving a ruthenacycle intermediate. organic-chemistry.org Because the RuAAC pathway strongly favors the formation of the 1,5-isomer, it is generally not employed for the synthesis of the 2,4-disubstituted 2H-1,2,3-triazole scaffold.
Organocatalytic and Metal-Free Synthetic Routes
Metal-free approaches offer significant advantages, avoiding potential contamination of the final products with residual metals. A notable organocatalytic method is the intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by a strong base such as potassium tert-butoxide (t-BuOK), which yields 4,5-disubstituted-2H-1,2,3-triazoles. organic-chemistry.orgresearchgate.net While this demonstrates the feasibility of forming the 2H-triazole ring without a metal catalyst, the substitution pattern does not directly yield the target compound.
A more direct metal-free route involves the treatment of geminal diazides with organic hydrazines. organic-chemistry.org For the synthesis of the target molecule, reacting a suitable geminal diazide with propylhydrazine would directly install the propyl group at the N-2 position of the resulting triazole ring.
Enamine-Mediated Cycloaddition Reactions
Enamines and related activated dipolarophiles like enolates can accelerate 1,3-dipolar cycloadditions with azides. nih.gov The reaction of enamines with sulfonyl azides can lead to the formation of N-substituted 1,2,3-triazoles. organic-chemistry.org This typically proceeds through a Regitz diazo-transfer, followed by cyclization. The specific regiochemical outcome, whether it leads to N-1 or N-2 substitution, can depend heavily on the substrates and reaction conditions. While a versatile method for triazole synthesis, specific examples leading directly to 2-propyl-2H-1,2,3-triazol-4-amine are not prominently featured, though the general principle remains a potential synthetic pathway.
In Situ Hydrazoic Acid Formation in Triazole Synthesis
The synthesis of 4-substituted-1H-1,2,3-triazoles can be achieved by reacting terminal alkynes with hydrazoic acid (HN₃) that is generated in situ from sodium azide under mildly acidic conditions. organic-chemistry.orgnih.gov This copper-catalyzed reaction is highly efficient for producing the NH-triazole precursor. nih.gov To obtain the final target compound, this compound, this method would constitute the first step in a two-step sequence:
Synthesis of the 4-amino-1H-1,2,3-triazole core via an in situ generated hydrazoic acid reaction.
Subsequent regioselective N-2 alkylation with a propylating agent (e.g., propyl bromide), as described in section 2.1. organic-chemistry.org
This sequential approach leverages a reliable method for forming the core ring, followed by a controlled functionalization to achieve the desired isomer.
Functionalization and Derivatization from this compound
Once synthesized, this compound serves as a versatile building block for more complex molecules, primarily through reactions involving the C-4 amino group and potential activation of the C-5 position.
The primary amine at the C-4 position is a key functional handle. It can readily undergo a variety of transformations common to arylamines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This has been used in related triazole systems to introduce amide fragments that can interact with biological targets. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of further alkyl groups on the amine nitrogen.
Coupling Reactions: Participation in C-N bond-forming cross-coupling reactions to introduce aryl or heteroaryl substituents.
Furthermore, the C-5 position of the triazole ring can be functionalized. If the synthesis starts from a 4-bromo-5-substituted-2-propyl-2H-1,2,3-triazole, the C-5 substituent is carried through. Alternatively, direct C-H activation or metalation at the C-5 position of the this compound scaffold could allow for the introduction of new functional groups. For example, directed metalation of N-propyl-1,2,4-triazoles has been shown to enable selective functionalization at the C-5 position. acs.org A similar strategy could provide access to a wide range of 2,4,5-trisubstituted 2H-1,2,3-triazoles.
Data Tables
Table 1: Regioselective N-2 Alkylation of 4-Bromo-NH-1,2,3-triazole This table summarizes a key method for obtaining the 2-substituted triazole core.
| Entry | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |
| 1 | Propyl bromide | K₂CO₃ | DMF | Not specified | 4-Bromo-2-propyl-2H-1,2,3-triazole | organic-chemistry.org |
Table 2: Copper-Catalyzed Three-Component Synthesis of 2,4-Disubstituted-1,2,3-triazoles This table outlines a direct cycloaddition approach to the N-2 substituted core.
| Entry | Alkyne | N-Source | Third Component | Catalyst System | Product Type | Ref |
| 1 | Various terminal alkynes | TMSN₃ | Ethers | CuCl | 2,4-Disubstituted-1,2,3-triazole | frontiersin.orgnih.gov |
| 2 | Various terminal alkynes | TMSN₃ | Allyl methyl carbonate | Pd(0)/Cu(I) | 2-Allyl-4-substituted-1,2,3-triazole | organic-chemistry.orgfrontiersin.org |
Synthesis of Propargyl Functionalized Triazole Derivatives
The introduction of a propargyl group onto a triazole core is a key synthetic step that opens pathways to a wide array of derivatives. A prevalent method for achieving this is through a one-pot, three-component reaction. This approach typically involves the reaction of a propargyl halide (such as propargyl bromide), an amine, and an organic azide. researchgate.net
A notable example is the use of a heterogeneous copper catalyst, such as a PVC-supported ethylenediamine-copper(II) complex, to facilitate this transformation. researchgate.net The reaction proceeds efficiently in an aqueous medium at room temperature, highlighting its eco-friendly credentials. The general scheme involves the in situ formation of a propargyl amine, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the aromatic azide. This method provides a direct route to 1,4-disubstituted 1,2,3-triazoles functionalized with an aminomethyl side chain, which can be analogous to the core structure of this compound.
Table 1: Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Data synthesized from descriptions of multicomponent reactions. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Propargyl Bromide | Amine (e.g., Piperidine) | Aromatic Azide | PVC-EDA-Cu(II) / Water | 1-Aryl-4-(aminomethyl)-1H-1,2,3-triazole |
| Propargyl Bromide | Amine (e.g., Morpholine) | Aromatic Azide | PVC-EDA-Cu(II) / Water | 1-Aryl-4-(aminomethyl)-1H-1,2,3-triazole |
Construction of N-C Linked Bis-Triazoles
The synthesis of molecules containing multiple triazole rings, known as bis-triazoles, is an area of growing interest. These structures can be designed with different regio- and constitutional isomeric forms. One strategy involves linking a 1,2,3-triazole moiety with a 1,2,4-triazole (B32235) ring. nih.govarkat-usa.org
A common approach begins with the synthesis of a core 1,2,4-triazole structure, which is then functionalized with a linker, often containing a terminal alkyne. This alkyne-functionalized 1,2,4-triazole can then undergo a click reaction—specifically the CuAAC—with an azide-containing partner to form the 1,2,3-triazole ring. For instance, a 1,2,4-triazole-N1-CH2-alkyne intermediate can be reacted with an appropriate azide to create a methylene-bridged bis-triazole system. arkat-usa.org The characterization of these N-C linked systems often relies on spectroscopic methods, where the chemical shift of the methylene (B1212753) bridge protons provides clear evidence of the successful linkage. arkat-usa.org These hybrid molecules are explored for their potential in medicinal chemistry. nih.gov
Preparation of Triazolo-Annulated Heterocyclic Systems
Fusing a triazole ring with other heterocyclic systems creates triazolo-annulated structures, a scaffold present in many biologically active compounds. These syntheses often involve cyclization reactions starting from appropriately substituted triazoles.
Triazolo[4,5-b]pyridines via Condensation Reactions
The synthesis of triazolo[4,5-b]pyridines, also known as 1H-v-triazolo[4,5-b]pyridines, can be achieved through the cyclization of suitably functionalized pyridine (B92270) precursors. A classical approach involves the diazotization of an aminopyridine derivative that also contains a vicinal amino group, leading to an intramolecular cyclization to form the fused triazole ring. nih.gov
More advanced methods include multicomponent reactions. For example, a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold has been synthesized via an unusual Groebke−Blackburn−Bienaymé (GBB) multicomponent reaction followed by a nitrosonium-mediated diazotization. semanticscholar.org This strategy involves the initial formation of a 2,3-diamino-furo[2,3-c]pyridine, which then undergoes diazotization and cyclization to yield the tricyclic system. semanticscholar.org While this example includes a furan (B31954) ring, the core principle of cyclizing a diamino-azine precursor is central to forming the triazolopyridine system.
Triazolo[4,5-d]pyrimidines via Cyclocondensation
The Current time information in Chatham County, US.nih.govbeilstein-journals.orgtriazolo[4,5-d]pyrimidine core is a significant scaffold, often referred to as 8-azapurine. Its synthesis is typically accomplished through the cyclocondensation of a 4,5-diamino-1,2,3-triazole with a one-carbon electrophile. For example, reacting a 1,2,3-triazole carrying amino groups at the 4th and 5th positions with reagents like formic acid or orthoformates leads to the formation of the fused pyrimidine (B1678525) ring. nih.govnih.gov
Derivatives of this scaffold can be prepared by reacting substituted 4-amino-1,2,3-triazole-5-carboxamides with sources of carbon and nitrogen. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, for instance, can lead to intermediates that, upon reaction with nucleophiles like hydrazine, form a pyrazolopyrimidine which can be further cyclized into a pyrazolo[4,3-e] Current time information in Chatham County, US.nih.govorganic-chemistry.orgtriazolo[1,5-c]pyrimidine system. semanticscholar.orgrsc.org These reactions highlight the importance of cyclocondensation in building this class of fused heterocycles. nih.govnih.gov
Table 2: Synthesis of Current time information in Chatham County, US.nih.govbeilstein-journals.orgtriazolo[4,5-d]pyrimidine Derivatives Data based on general synthetic schemes described in the literature. nih.govnih.gov
| Starting Material | Reagent | Reaction Type | Product Scaffold |
|---|---|---|---|
| 4,5-Diamino-1,2,3-triazole | Formic Acid | Cyclocondensation | Current time information in Chatham County, US.nih.govbeilstein-journals.orgtriazolo[4,5-d]pyrimidine |
| 4-Amino-5-chloro- Current time information in Chatham County, US.nih.govbeilstein-journals.orgtriazolo[4,5-d]pyrimidine | Amines, Phenols, Thiophenols | Nucleophilic Substitution | Substituted Current time information in Chatham County, US.nih.govbeilstein-journals.orgtriazolo[4,5-d]pyrimidines |
Triazolo-Annulated Azines and Azepines
The synthesis of triazole-fused azines and azepines often employs cycloaddition reactions followed by ring expansion. A synthetic route to thieno[2,3-f] Current time information in Chatham County, US.nih.govorganic-chemistry.orgtriazolo[1,5-a]azepines involves the cycloaddition of 1-aza-2-azoniaallene salts with nitriles. researchgate.net This is followed by a ring-enlargement step to form the seven-membered azepine ring fused to the triazole. researchgate.net
Similarly, Current time information in Chatham County, US.nih.govorganic-chemistry.org-triazolo-annulated 3-aza-A-homocholestanes, which contain a triazole-fused azepine ring in a complex steroidal framework, have been synthesized. nih.gov The key steps involve the generation of 1-aza-2-azoniaallene cations from hydrazone precursors, which are then intercepted by nitriles in a cycloaddition reaction, followed by ring enlargement to yield the final pentacyclic structure. nih.gov These methods demonstrate a powerful strategy for accessing complex triazole-fused ring systems.
Reactivity of 1,2,3-Triazole-Substituted Intermediates as Synthons
1,2,3-Triazole derivatives serve as versatile synthons, or synthetic building blocks, for constructing more complex molecules. The triazole ring is generally stable, but its substituents can be readily modified. A key reaction is the direct C-H bond functionalization of the triazole ring. For example, palladium-catalyzed direct arylation allows for the introduction of aryl groups at the C-5 position of the triazole ring, providing a route to multisubstituted triazoles. organic-chemistry.org
Furthermore, triazoles can be constructed in a way that incorporates reactive functional groups. The synthesis of triazoles from β-carbonyl phosphonates and azides is a highly regioselective method that yields triazoles with various functional groups, which are then available for subsequent transformations. acs.org The reactivity of the triazole system, particularly when compared to its benzo-fused analogue, benzotriazole, shows that the simple 1,2,3-triazole ring has greater aromatic character and is thus generally less reactive, making it a stable core for further synthetic modifications on its substituents. nih.gov This stability allows for selective reactions elsewhere in the molecule, making triazole-substituted intermediates valuable synthons in organic synthesis. nih.gov
Synthesis of 5-Bromo-2-n-propyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives
A key intermediate for further chemical elaboration is 5-Bromo-2-n-propyl-2H-1,2,3-triazole-4-carboxylic acid. Its synthesis can be achieved through a regioselective halogen-metal exchange reaction followed by carboxylation. This method provides a reliable pathway to introduce a carboxylic acid group at the C4 position of the triazole ring, which is essential for creating a wide range of derivatives, such as amides and esters.
The process typically starts with a dibrominated triazole precursor, 2-n-propyl-4,5-dibromo-2H-1,2,3-triazole. This starting material is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), and the solution is cooled to a low temperature, typically between -30°C and -20°C. google.com A Grignard reagent, such as isopropylmagnesium chloride, is then added slowly to the reaction mixture. This initiates a selective halogen-metal exchange at the C4 position. Following this exchange, the intermediate is quenched by introducing carbon dioxide gas. google.com The reaction is then acidified, allowing for the isolation of the desired 5-bromo-2-n-propyl-2H-1,2,3-triazole-4-carboxylic acid. google.com This synthetic approach demonstrates high efficiency and regioselectivity. google.com
Table 1: Reaction Parameters for the Synthesis of 5-Bromo-2-substituted-2H-1,2,3-triazole-4-carboxylic Acid Data adapted from analogous syntheses. google.com
| Parameter | Details |
| Starting Material | 2-n-propyl-4,5-dibromo-2H-1,2,3-triazole |
| Reagents | 1. Isopropylmagnesium chloride (in THF) 2. Carbon Dioxide (gas) 3. Hydrochloric acid (0.1M) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -30°C to -10°C |
| Key Steps | 1. Dissolution of starting material in THF. 2. Slow addition of Grignard reagent at low temperature. 3. Introduction of CO2 gas. 4. Acidification and extraction. |
| Product | 5-Bromo-2-n-propyl-2H-1,2,3-triazole-4-carboxylic acid |
Green Chemistry Principles in 1,2,3-Triazole Synthesis
In recent years, the principles of green chemistry have become increasingly integrated into the synthesis of 1,2,3-triazole derivatives to reduce environmental impact. rsc.org This shift involves the use of sustainable solvents, energy-efficient methods, and recyclable catalysts. rsc.orgresearchgate.net The goal is to develop synthetic pathways that are not only efficient but also safer and more environmentally benign. researchgate.net
A primary focus of green triazole synthesis is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. Water has been successfully used as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. consensus.app These water-based systems can allow for the recycling of the catalyst and solvent. consensus.app Glycerol, a biodegradable and non-toxic solvent, has also been employed for one-pot, three-component reactions to produce 1,2,3-triazoles with good to excellent yields at room temperature. consensus.app Another innovative approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. consensus.app For instance, a Cu(II)-acidic deep eutectic solvent has been shown to act as both the catalyst and the reaction medium, facilitating high yields and allowing for reuse over multiple cycles. consensus.app The use of Cyrene™, a biodegradable solvent derived from cellulose, has also been developed for click chemistry, allowing for product isolation through simple precipitation in water, thereby avoiding extractions with organic solvents. nih.gov
In addition to green solvents, alternative energy sources are being explored to enhance reaction efficiency and reduce energy consumption. Ultrasound irradiation has been utilized to mediate the synthesis of 1,2,3-triazole-decorated molecules, often leading to good yields in shorter reaction times compared to conventional heating. mdpi.com These nonconventional methods align with the core tenets of green chemistry by improving energy efficiency and potentially reducing the formation of byproducts. mdpi.com
Table 2: Comparison of Green Chemistry Approaches in 1,2,3-Triazole Synthesis
| Green Principle | Approach | Advantages | Reference |
| Alternative Solvents | Water | Environmentally benign, allows for catalyst/solvent recycling. | consensus.app |
| Glycerol | Biodegradable, non-toxic, effective for one-pot syntheses. | consensus.app | |
| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, reusable, base-free conditions. | consensus.app | |
| Cyrene™ | Biodegradable, allows for simple product isolation by precipitation. | nih.gov | |
| Energy Efficiency | Ultrasound Irradiation | Reduced reaction times, enhanced yields. | mdpi.com |
Elucidation of Reaction Mechanisms and Kinetics in 2 Propyl 2h 1,2,3 Triazol 4 Amine Synthesis
Mechanistic Pathways of [3+2] Cycloaddition Reactions
The formation of the 1,2,3-triazole ring is primarily achieved through a [3+2] cycloaddition, a type of pericyclic reaction involving a 1,3-dipole and a dipolarophile. researchgate.net In the context of triazole synthesis, the 1,3-dipole is typically an azide (B81097), while the dipolarophile is an alkyne or an alkyne equivalent, such as an enamine or enolate. nih.gov
The reaction can proceed through two general mechanistic pathways:
Concerted Mechanism (Huisgen Cycloaddition): This pathway, proposed by Huisgen, involves a single transition state where the two new sigma bonds are formed simultaneously. researchgate.net The reaction is considered a classic 1,3-dipolar cycloaddition. Computational studies on similar cycloadditions, such as between a nitrilimine and trifluoroacetonitrile, have identified a single transition state, supporting a one-step mechanism. nih.gov
Stepwise Mechanism: In certain cases, particularly with activated dipolarophiles or under specific catalytic conditions, the reaction can proceed in a stepwise manner. This involves the formation of a zwitterionic or diradical intermediate, which then cyclizes to form the five-membered ring. nih.govacs.org
For the synthesis of a 4-amino triazole, a common strategy involves using a dipolarophile with a nitrogen-containing functional group, such as an enamine, or by introducing the amine group after the formation of the triazole ring. The cycloaddition of an azide with an appropriately substituted alkyne or alkene equivalent leads to a triazoline intermediate, which subsequently aromatizes to the stable 1,2,3-triazole ring. nih.gov
Intermediates and Transition States in Triazole Formation
The pathway from reactants to the final triazole product is characterized by specific intermediates and transition states that dictate the reaction's course and selectivity. In many syntheses of substituted 1,2,3-triazoles, a key step is the reaction of an activated dipolarophile, like an enolate, with an azide. nih.gov This reaction proceeds via a triazoline intermediate. acs.org
A proposed mechanism for the formation of multisubstituted 1,2,3-triazoles involves the reaction of β-carbonyl phosphonates with azides, where a cesium-chelated Z-enolate acts as a highly effective dipolarophile. nih.govacs.org This chelated intermediate directs the cycloaddition to form a specific triazoline intermediate, which then undergoes elimination to yield the final triazole product. acs.org The stability of such intermediates can significantly influence the reaction's regioselectivity. nih.govacs.org
The transition state represents the highest energy point on the reaction coordinate. Quantum chemical calculations have been employed to study the energy profiles of [3+2] cycloaddition reactions. nih.gov These studies indicate that the reaction proceeds through a molecular complex formed in the initial stages, followed by a single transition state leading to the cycloadduct. nih.gov The geometry and energy of this transition state are crucial in determining the reaction rate and the regiochemical outcome.
Factors Influencing Regioselectivity and Stereoselectivity
Regioselectivity is a critical consideration in the synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine, as it determines both the substitution pattern on the triazole ring (e.g., 1,4- vs. 1,5-disubstitution) and the position of the N-alkylation (N1 vs. N2).
Ring Substitution: The regioselectivity of the initial [3+2] cycloaddition between an azide and an unsymmetrical alkyne is influenced by the electronic properties of the substituents. For instance, in uncatalyzed thermal cycloadditions, the reaction of an arylacetylene with an azide typically yields 1,4-disubstituted 1,2,3-triazoles, whereas reactions with aliphatic alkynes often produce a mixture of 1,4- and 1,5-isomers. nih.gov
N-Alkylation: Once the NH-triazole ring is formed, the subsequent alkylation to introduce the propyl group is a key regioselective step. The alkylation of 5-aryl-4-trifluoroacetyltriazoles has been studied extensively, providing insight into the factors that favor the formation of the 2-substituted isomer over the 1-substituted isomer. mdpi.com The choice of base and solvent plays a pivotal role. Polar aprotic solvents like DMF and DMSO, in combination with bases such as sodium carbonate (Na₂CO₃), have been shown to preferentially yield the 2-alkylated product. mdpi.com In contrast, polar protic solvents like ethanol (B145695) or water lead to lower selectivity. mdpi.com
| Solvent | Total Yield (%) | Selectivity (2-isomer : 1-isomer) | Reference |
|---|---|---|---|
| DMF | 84 | ~5 : 1 | mdpi.com |
| DMSO | 84 | ~5 : 1 | mdpi.com |
| Ethanol | 60 | ~1.7 : 1 | mdpi.com |
| Water | 57 | ~1.5 : 1 | mdpi.com |
The preferential formation of the 2-substituted isomer in polar aprotic solvents is a key finding applicable to the synthesis of the target compound. mdpi.com This selectivity is attributed to a combination of steric and electronic effects within the transition state of the alkylation reaction.
Kinetic and Thermodynamic Considerations in Reaction Control
The final product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. imperial.ac.uk
Kinetic Control: The reaction is irreversible under the given conditions, and the major product is the one that is formed fastest (i.e., via the lowest energy transition state). imperial.ac.uk
Thermodynamic Control: The reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of the rate at which it is formed. imperial.ac.uk
In the synthesis of substituted triazoles, the regioselectivity of N-alkylation is often a classic example of kinetic versus thermodynamic control. The reaction conditions—temperature, solvent, and choice of base—determine which pathway dominates. mdpi.comnih.gov For example, the preferential formation of the 2-propyl isomer is likely a kinetically controlled process, favored under conditions that are irreversible and proceed through a lower-energy transition state. mdpi.comimperial.ac.uk If the 1-propyl isomer were more thermodynamically stable, achieving its synthesis would require conditions that allow for equilibration, such as higher temperatures or a different solvent/base system that permits the reaction to be reversible.
The strategic selection of reaction parameters is therefore essential to steer the reaction towards the desired kinetically favored this compound product and prevent the formation of the thermodynamically favored isomer or other side products. nih.gov
| Control Type | Reaction Conditions | Product Characteristics | Reference |
|---|---|---|---|
| Kinetic | Low temperature, strong/non-nucleophilic base, short reaction time, irreversible conditions. | Formed fastest; proceeds via the lowest activation energy barrier. | imperial.ac.uk |
| Thermodynamic | High temperature, weaker base, long reaction time, reversible conditions. | Most stable product; lowest overall Gibbs free energy. | imperial.ac.uknih.gov |
Advanced Spectroscopic and Structural Characterization of 2 Propyl 2h 1,2,3 Triazol 4 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govarkat-usa.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Propyl-2H-1,2,3-triazol-4-amine, ¹H, ¹³C, and 2D NMR techniques are indispensable for confirming the substitution pattern on the triazole ring and elucidating the complete molecular structure. nih.govarkat-usa.org The analysis often involves comparing experimental data with calculated chemical shifts to confirm the predominance of specific tautomers, such as the 2H-tautomer. nih.gov
¹H NMR Applications in Proton Environment Analysis
¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In the case of this compound, the spectrum would exhibit characteristic signals for the propyl group, the triazole ring proton, and the amine protons.
The n-propyl group attached to the N2 nitrogen of the triazole ring would typically display three distinct signals:
A triplet for the terminal methyl (CH₃) protons, integrating to 3H.
A multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, integrating to 2H.
A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.
The single proton on the C5 carbon of the 2H-1,2,3-triazole ring is expected to appear as a singlet . researchgate.net The chemical shift of this proton is a key indicator of the electronic environment within the heterocyclic ring. The protons of the amino (NH₂) group at the C4 position would likely appear as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Triazole C5-H | ~7.6 | Singlet | 1H |
| Propyl N-CH₂- | ~4.3 | Triplet | 2H |
| Propyl -CH₂- | ~1.9 | Sextet | 2H |
| Propyl -CH₃ | ~0.9 | Triplet | 3H |
Note: Expected values are based on data from analogous triazole structures.
¹³C NMR Applications in Carbon Framework Analysis
¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. For this compound, the spectrum will show distinct signals for the two carbons of the triazole ring and the three carbons of the propyl substituent. The chemical shifts of the triazole ring carbons, C4 and C5, are particularly informative for confirming the structure. In 2-substituted-2H-1,2,3-triazoles, the two ring carbons are chemically equivalent due to the molecule's C₂v symmetry, often resulting in a single signal. researchgate.net However, the C4-amine substitution in the target molecule breaks this symmetry, leading to two distinct signals for C4 and C5.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole C4 | ~150-155 |
| Triazole C5 | ~130-135 |
| Propyl N-CH₂- | ~50-55 |
| Propyl -CH₂- | ~23-26 |
Note: Expected values are based on data from analogous triazole structures. nih.gov
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously establishing the connectivity between different parts of the molecule. For this compound, an HMBC experiment would be key to confirming that the propyl group is attached to the N2 position. This is achieved by observing correlations between the protons of the N-CH₂ group of the propyl chain and the C4 and C5 carbons of the triazole ring. arkat-usa.org The absence of a correlation between the triazole ring proton (C5-H) and the propyl group carbons would further support the N2 substitution pattern. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.govresearchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. nih.govresearchgate.net The spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the triazole ring, the amine group, and the propyl group.
Key expected vibrational bands include:
N-H Stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching from the triazole ring is expected around 3100-3150 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear in the 2850-3000 cm⁻¹ region. researchgate.net
N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically occurs around 1600-1650 cm⁻¹.
Ring Vibrations: The triazole ring itself has characteristic stretching and deformation vibrations. C=N and N=N stretching vibrations are expected in the 1400-1550 cm⁻¹ region. researchgate.net Ring deformation bands appear at lower wavenumbers.
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental data to make detailed assignments of the observed vibrational bands. nih.govacs.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Triazole Ring (C-H) | Stretch | 3100 - 3150 |
| Propyl Group (C-H) | Stretch | 2850 - 3000 |
| Amine (NH₂) | Bending (Scissoring) | 1600 - 1650 |
| Triazole Ring | C=N, N=N Stretch | 1400 - 1550 |
Note: Expected values are based on data from analogous triazole structures. nih.govresearchgate.netrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationrsc.orgresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. researchgate.net
For this compound (C₅H₁₀N₄, Molecular Weight: 126.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation patterns are highly dependent on the structure and provide valuable confirmation. rsc.org A common fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.gov Other significant fragmentation would involve the cleavage of the propyl group.
Key expected fragmentation pathways include:
Loss of N₂: A prominent fragment ion at [M - 28]⁺ would be strong evidence for the triazole ring.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the propyl group could lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at [M - 29]⁺.
Loss of Propene: A rearrangement followed by the loss of propene (C₃H₆, 42 Da) is another plausible pathway for N-alkyl heterocycles.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org For this compound, an HRMS measurement would confirm the molecular formula C₅H₁₀N₄ by matching the experimental mass to the calculated exact mass (126.1011). rsc.orgmdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 126 | [M]⁺ |
| 98 | [M - N₂]⁺ |
| 97 | [M - C₂H₅]⁺ |
Note: Predicted fragmentation based on general principles and data from analogous compounds. rsc.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by creating gas-phase ions from a liquid solution. In the context of 1,2,3-triazole derivatives, ESI-MS is instrumental in confirming molecular identity and probing fragmentation pathways. nih.govresearchgate.net The ionization process in ESI is typically soft, leading to the formation of protonated molecules [M+H]⁺ or, in some cases, radical cations M⁺•. nih.gov The choice between these pathways can be influenced by the analyte's structure and the specific ESI source parameters. nih.gov
For aminotriazoles, the protonated molecule is commonly observed. For instance, in the analysis of 1,2,4-triazole (B32235) derivatives, the ESI mass spectra frequently show the [M+H]⁺ peak as the base peak. researchgate.net The fragmentation of these protonated molecules under tandem mass spectrometry (MS/MS) conditions provides valuable structural insights. Common fragmentation patterns for triazole-containing compounds involve the cleavage of the triazole ring and the loss of small neutral molecules like N₂. nih.gov
The following table summarizes representative ESI-MS data for analogous triazole compounds, illustrating common ionization and fragmentation observations.
| Compound Name | Ionization Mode | Observed Ions (m/z) | Key Fragmentations | Reference |
| 1-(4-methoxyphenyl)-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole | Positive | [M+H]⁺ | Not specified | researchgate.net |
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols | Positive | [M+1]⁺ | Not specified | researchgate.net |
| Salts of 1,2,4-triazolylthioacetate acids | Positive | [M+H]⁺ | Loss of thioacetate (B1230152) fragment, cleavage of triazole ring | researchgate.net |
| N-sulfonylalkyl derivatives of 1,2,3-triazoles | Positive | [M+H]⁺ | [M+H-N₂]⁺, [M+H-N₂-RSO₂]⁺ | nih.gov |
This interactive table allows for a comparative view of the ESI-MS characteristics of various triazole derivatives, providing a basis for understanding the expected mass spectrometric behavior of this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map from which the atomic positions can be determined. For triazole derivatives, this technique has been widely used to confirm their synthesized structures and to study their conformational preferences. researchgate.netnih.gov
While a specific crystal structure for this compound has not been reported in the surveyed literature, numerous studies on its analogs provide insight into the expected structural features. For example, the crystal structures of various 1,4-disubstituted 1,2,3-triazoles have been determined, often revealing a planar or near-planar triazole ring. researchgate.netrsc.org The crystal system and space group are fundamental parameters obtained from this analysis, which describe the symmetry and packing of the molecules in the crystal lattice. Analogs of the target compound have been found to crystallize in various systems, including monoclinic and triclinic systems. researchgate.netmdpi.com
The table below presents crystallographic data for several triazole derivatives, showcasing the diversity in their crystal structures.
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
| 2-nitro-1,3-bis(4,4'-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane | Not specified | Not specified | Validated 1,4-disubstituted 1,2,3-triazole structure | nih.gov |
| 1-(4-isopropylphenyl)-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole | Triclinic | P-1 | Weak C-H···N and C-H···O interactions | researchgate.net |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Twisted triazole and indole (B1671886) rings | mdpi.com |
| 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Monoclinic | P2₁/c | Data collected at 120(2) K | mostwiedzy.pl |
This interactive table allows for the exploration of the structural parameters of related triazole compounds.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the physical properties of the solid. researchgate.netmdpi.com For amino-substituted triazoles, hydrogen bonding is a particularly significant interaction due to the presence of N-H and C-H donor groups and nitrogen acceptor atoms within the triazole ring. nih.govmjcce.org.mk
In the crystal structures of 1,2,3-triazole analogs, various hydrogen bonding motifs have been observed. The C5-H of the 1,2,3-triazole ring can act as a hydrogen bond donor, a feature that is influenced by the electronic nature of the substituents on the ring. nih.govrsc.org The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. mjcce.org.mknih.gov Studies on related systems have shown the presence of C-H···N and C-H···O interactions, which contribute to the stability of the crystal lattice. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic triazole rings can also influence the crystal packing. mdpi.com
The intermolecular interactions observed in the crystal structures of analogous compounds are summarized in the following table.
This interactive table highlights the types of intermolecular forces that are likely to be present in the crystal structure of this compound, based on the analysis of its analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules containing π-systems and heteroatoms, such as 1,2,3-triazoles, the most common electronic transitions are π → π* and n → π*. aip.orgresearchgate.net
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in intensity. libretexts.org The n → π* transitions, resulting from the excitation of a non-bonding electron (from a heteroatom like nitrogen) to an antibonding π* orbital, are generally weaker. libretexts.org The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic for a given chromophore and can be influenced by the solvent and the substituents on the molecule.
For the parent 1H-1,2,3-triazole, the gas-phase UV absorption spectrum is dominated by a strong π → π* transition around 205-210 nm. researchgate.netresearchgate.net The introduction of substituents on the triazole ring can lead to a shift in the absorption bands. In general, extending the conjugation of the π-system results in a bathochromic (red) shift to longer wavelengths. nih.gov
While a specific UV-Vis spectrum for this compound is not documented in the provided sources, the data from its analogs can be used to predict its absorption characteristics. The presence of the propyl group is not expected to significantly alter the electronic transitions of the triazole ring, while the amino group may have a more noticeable effect.
The following table presents UV-Vis absorption data for several triazole derivatives.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| 1H-1,2,3-triazole (gas phase) | Gas | ~205 | Not specified | π → π | researchgate.net |
| 2-(phenylsulfonyl)-2H-1,2,3-triazole | Not specified | 205, 211, 216, 236 | 3670, 4812, 6245, 18750 | π → π | researchgate.net |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | Not specified | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | Not specified | nih.gov |
This interactive table provides a reference for the electronic absorption properties of related triazole compounds, which can be used to estimate the UV-Vis spectral features of this compound.
Pharmacological and Biomedical Applications of 2 Propyl 2h 1,2,3 Triazol 4 Amine and Its Analogs
Anticancer Activity and Anti-Proliferative Effects on Cancer Cell Lines
The 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets. nih.govmdpi.com Analogs of 2-Propyl-2H-1,2,3-triazol-4-amine have demonstrated significant anticancer and anti-proliferative activities across a range of human cancer cell lines.
Researchers have synthesized numerous series of triazole derivatives and evaluated their cytotoxic effects. For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds showed potent activity against lung cancer cell lines (A549, NCI-H460, and NCI-H23). nih.gov The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly effective, with IC₅₀ values of 1.09, 2.01, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov This activity was significantly stronger than the conventional chemotherapeutic agent 5-fluorouracil. nih.gov Further studies indicated that BCTA induces apoptosis by upregulating key proteins like BAX, caspase-3, and PARP. nih.gov
Similarly, new 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com Coumarin-1,2,3-triazole hybrids have also been identified as potent agents against the MCF7 breast cancer cell line, with IC₅₀ values ranging from 2.66 to 10.08 μM, which is considerably lower than that of cisplatin (B142131) (45.33 μM) in the same study. nih.gov The mechanism for some of these hybrids involves the disruption of the mitochondrial membrane potential and induction of apoptosis. nih.gov
Other studies have explored 1,2,3-triazole derivatives tethered to natural products like capsaicin, which demonstrated reduced cancer cell growth of 55-95% at a 10 μM dose across a panel of 60 cancer cell lines. acs.org The versatility of the triazole ring allows for the development of compounds that target various cancer mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways. nih.gov
| Triazole Analog Class | Tested Cancer Cell Lines | Key Findings (Activity) | Reference |
|---|---|---|---|
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549, NCI-H460, NCI-H23 (Lung) | IC₅₀ values of 1.09, 2.01, and 3.28 µM, respectively. Induced apoptosis. | nih.gov |
| Coumarin-1,2,3-triazole hybrids | MCF7 (Breast), HepG2 (Liver) | IC₅₀ values between 2.66 and 10.08 µM against MCF7. | nih.gov |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast), HepG2 (Liver) | Significant inhibition (>30%) at <10 µM concentration. | mdpi.com |
| bis(naphthylmethyl) triazolium salt | MDA-MB-468 (Breast), PC-3 (Prostate) | IC₅₀ = 15.79 µM against breast cancer line. | nsf.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 cancer cell lines (NCI-60 panel) | Compound 4i showed broad activity, with PGI of 38.94% against CNS cancer cell line SNB-75. | nih.gov |
| 1,2,3-triazole-containing chalcone (B49325) derivatives | A549 (Lung) | IC₅₀ values ranging from 8.67 to 11.62 µM. | nih.gov |
Antimicrobial Properties
Triazole analogs are well-established as potent antimicrobial agents, forming the basis of many commercially available drugs. Their derivatives have shown broad-spectrum activity against a variety of pathogenic bacteria and fungi.
Derivatives of both 1,2,3- and 1,2,4-triazoles exhibit significant antibacterial properties. Studies have shown that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov
A novel series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antibacterial activity against S. aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov In another study, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were highly active against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov
The introduction of different functional groups to the triazole core can significantly modulate antibacterial potency. For example, 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed significant inhibition zones (9 to 45 mm) against both Gram-positive and Gram-negative bacteria, with some compounds outperforming the reference drug ciprofloxacin. acs.org Similarly, coumarin-1,2,3-triazole conjugates displayed notable activity against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com The structural flexibility of the triazole scaffold allows for the design of hybrid molecules that can overcome existing drug resistance mechanisms. nih.gov
| Triazole Analog Class | Tested Bacterial Strains | Key Findings (Activity) | Reference |
|---|---|---|---|
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Some derivatives were superior to streptomycin. | nih.gov |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | Pseudomonas aeruginosa | MIC of 16 µg/mL. | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition zones up to 45 mm, surpassing ciprofloxacin. | acs.org |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | MIC values of 12.5–50 µg/mL. | mdpi.com |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | S. aureus, S. pyogenes | MIC values of 0.264 and 0.132 mM, respectively. | nih.gov |
Triazole compounds are famous for their antifungal properties, with drugs like fluconazole (B54011) and itraconazole (B105839) being mainstays in clinical practice. Research continues to yield new triazole analogs with potent fungicidal activity. These agents typically function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Novel Schiff bases of 1,2,4-triazoles have shown remarkable activity against the dermatophyte Microsporum gypseum, with several compounds exhibiting potency greater than the standard drug ketoconazole. nih.gov However, in the same study, the compounds were inactive against Candida albicans and Aspergillus niger. nih.gov This highlights the species-specific nature of some analogs.
Other research has focused on 1,2,4-triazole derivatives containing an amide moiety, which displayed excellent activity against Botrytis cinerea, with inhibition rates over 90% at a concentration of 50 μg/mL. researchgate.net Furthermore, 1,2,3-triazole glycoside derivatives have been evaluated, showing that Staphylococcus aureus was the most susceptible microbe, though some compounds also exhibited promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov
| Triazole Analog Class | Tested Fungal Strains | Key Findings (Activity) | Reference |
|---|---|---|---|
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six derivatives were more effective than ketoconazole. | nih.gov |
| 1,2,4-Triazole derivatives with an amide moiety | Botrytis cinerea, Phomopsis sp. | Inhibition rates of 90.1-93.6% against B. cinerea. | researchgate.net |
| 1,2,3-Triazole glycoside derivatives | Candida albicans, Aspergillus niger | Compound 5 had an MIC of 10 mg/mL at 10 min. | nih.gov |
| (E)-N-benzylidene-4H-1,2,4-triazol-4-amine compounds | Aspergillus niger | Substituents 4-F, 3-NO₂, and 4-NO₂ showed very good activity. | researchgate.net |
| 1,2,3-Benzotriazine-4-one substituted triazoles | Candida albicans, Cryptococcus neoformans | MIC values ranging from 0.0156 to 2.0 μg/mL. | nih.gov |
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. Triazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (MTB). rsc.orgnih.govnih.gov
A library of 1,2,3-triazoles synthesized via click chemistry showed several promising inhibitors of the MTB H37Ra strain, with MIC values as low as 5.8–29.9 µg/mL. rsc.orgrsc.org Structure-activity relationship (SAR) studies of 1,2,3-triazolyl fatty acid derivatives revealed that the most potent compounds had the triazole moiety at the C-2 position of the fatty acid chain. nih.govnih.gov These lead compounds were also effective against several multidrug-resistant clinical isolates of MTB. nih.gov
Importantly, some of these active antitubercular compounds were subsequently tested for cytotoxicity against human cell lines and showed no significant anti-proliferative activity, indicating a selective mechanism of action against the mycobacterium. rsc.orgrsc.org Molecular docking studies suggest that these triazole derivatives may act by inhibiting key enzymes in MTB, such as DprE1. rsc.orgrsc.org
Antiviral Activity, Including Specific Viral Targets
The triazole nucleus is a core component of several clinically approved antiviral drugs. Research into novel analogs continues to identify compounds with activity against a wide range of viruses, including human immunodeficiency virus (HIV), influenza, hepatitis B and C, and herpes viruses. researchgate.netnih.gov
Derivatives of 1,4-disubstituted-1,2,3-triazole-thymine have demonstrated potent activity against HIV-1 replication, with IC₅₀ values in the low micromolar range (11.42–14.36 μM). researchgate.net Other studies have focused on synthesizing triazole derivatives that can target specific viral proteins. For example, novel 4H-thiopyrano[2,3-b]quinolines containing a tetrazole ring, a close relative of the triazole ring, showed that a derivative with a propyl group at the second nitrogen atom of the tetrazole ring had high activity. mdpi.com The broad antiviral potential of triazoles makes them a critical scaffold for the development of new therapies against emerging viral threats. nih.gov
Anti-Inflammatory and Analgesic Potentials
Triazole derivatives have shown significant promise as anti-inflammatory and analgesic agents. uran.uaneliti.comjmpas.com Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov
A study of 1,2,4-triazole derivatives found that a 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one compound was effective in reducing paw edema in rat models and decreased the number of abdominal cramps in acetic acid-induced writhing tests, indicating both anti-inflammatory and analgesic effects. jmpas.com Other research has focused on creating hybrid molecules that are selective inhibitors of the COX-2 isoform, which could reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
In tests for analgesic potential, various chloro, nitro, methoxy, and hydroxy substituted 1,2,4-triazole derivatives demonstrated excellent activity in both hot plate and acetic acid-induced writhing models in mice. nih.gov This suggests that triazole analogs can possess both centrally and peripherally mediated analgesic properties. The anti-inflammatory and analgesic activities, combined with their favorable safety profiles in some cases, make triazole derivatives attractive candidates for the development of new treatments for inflammatory disorders and pain. uran.uanih.gov
Enzyme and Receptor Modulation
Analogs of this compound are prominent in research for their ability to modulate the activity of various enzymes and receptors, which is central to their therapeutic potential.
Triazole derivatives are well-documented inhibitors of key enzymes involved in pathological processes.
Cytochrome P450 (CYP450) and 14α-demethylase (CYP51): The CYP51 family, a crucial enzyme in the biosynthesis of sterols in eukaryotes, is a primary target for antifungal drugs. nih.govnih.gov 1,2,3-Triazole compounds exert their antifungal effects by inhibiting the CYP51 enzyme, which disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov This enzyme, responsible for the C-14α demethylation of sterol precursors like lanosterol, is highly conserved across biological kingdoms. wikipedia.org The inhibitory action of triazoles stems from the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme, a mechanism foundational to the action of many azole antifungals. nih.gov
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing whitening agents and treating hyperpigmentation disorders. Inhibitors are classified based on their kinetic mechanisms, including competitive, noncompetitive, and mixed-type inhibitors. mdpi.com Some inhibitors also function by chelating the copper ions essential for the enzyme's catalytic activity. mdpi.com For example, studies on hop tannins revealed them to be mixed-type competitive-uncompetitive inhibitors that bind to the tyrosinase active site and chelate copper ions. mdpi.com The structural features of inhibitors, such as the substitution patterns on aromatic rings, significantly influence their inhibitory potency and mechanism. mdpi.com
The P2Y14 receptor (P2Y14R), activated by UDP-sugars, is implicated in inflammatory and endocrine conditions. acs.orgnih.gov Structure-based drug design has led to the development of potent 1,2,3-triazole-based antagonists for this receptor. acs.org By replacing the naphthoic acid core of a known antagonist with a triazole moiety, researchers created a new series of compounds with improved properties. acs.org
Docking studies and molecular dynamics simulations predicted that the triazole scaffold could form stabilizing interactions within the P2Y14R binding site. acs.org The affinity of these compounds was quantified using flow cytometry with a fluorescent antagonist. acs.orgebi.ac.uk This research identified several potent triazole derivatives, demonstrating that this scaffold is a promising foundation for developing clinical candidates targeting the P2Y14 receptor. acs.org
Table 1: P2Y14 Receptor Binding Affinity of Select Triazole Analogs
Data shows the inhibitory activity of various 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives against a fluorescent ligand binding to the P2Y14 receptor.
| Compound | Substituent (Aryl Group) | % Inhibition at 3 µM | Reference |
|---|---|---|---|
| 65 | 4-CF3-phenyl | >80% | acs.org |
| 70 | 4-Cl-phenyl | >80% | acs.org |
| 71 | 4-Br-phenyl | >80% | acs.org |
| 75 | 5-bromothien-2-yl | >80% | acs.org |
| 79 | 4-t-Bu-phenyl | >80% | acs.org |
| 84 | 4-OCF3-phenyl | >80% | acs.org |
Neuroprotective and Central Nervous System (CNS) Effects
Triazole derivatives have shown significant potential in the context of neurological disorders. Certain 1,2,4-triazole derivatives exhibit anticonvulsant activity in maximal electroshock seizure models, with some compounds showing good protection without inducing neurotoxicity at tested doses. researchgate.net Other related heterocyclic compounds, such as 1,3,4-thiadiazoles, have also been investigated for neuroprotective properties. nih.gov For instance, the thiadiazole derivative 4BrABT demonstrated a protective effect in neuronal cultures against glutamate-induced excitotoxicity and in glial cells against cisplatin-induced toxicity. nih.gov Furthermore, hybrid molecules incorporating 1,2,3-triazole motifs have been explored as inhibitors of cholinesterases (AChE and BuChE), enzymes relevant to the pathology of Alzheimer's disease. nih.gov Fused heterocyclic systems containing 1,2,4-triazoles have also been synthesized and evaluated for their CNS depressant activities. researchgate.net
Antidiabetic and Antimalarial Applications
The structural versatility of the triazole nucleus has been leveraged to develop agents against metabolic and infectious diseases.
Antidiabetic Applications: 1,2,3-triazole derivatives have been identified as potent dual inhibitors of α-amylase and α-glucosidase, enzymes that are key to carbohydrate metabolism. nih.gov Inhibition of these enzymes helps to control postprandial hyperglycemia in patients with type 2 diabetes. In one study, synthesized triazoles showed significant inhibitory activity, with compound K-1 displaying 87.01% inhibition of α-amylase and 99.17% inhibition of α-glucosidase at a concentration of 800 µg/mL. nih.gov Similarly, novel 1,2,4-triazole derivatives have demonstrated strong dual inhibition, with some compounds surpassing the activity of the standard drug acarbose. nih.gov Other triazole-related structures, like sulfonamide-1,3,5-triazine–thiazoles, have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. rsc.org
Antimalarial Applications: Malaria remains a major global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. nih.gov 1,2,3-triazole derivatives have emerged as promising antimalarial candidates. nih.gov A series of prenyl-1,2,3-triazoles were tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with several compounds showing IC₅₀ values below 10 µM. nih.gov Hybrids of 1,2,3-triazole, 4-aminoquinoline, and benzoxaborole have also shown significant activity against resistant P. falciparum strains. researchgate.net Additionally, derivatives combining 1,2,3-triazole with 2-amino-1,4-naphthoquinone have been evaluated, demonstrating the potential of this chemical scaffold in developing new strategies for malaria control. nih.gov
Table 2: Antimalarial Activity of Select Triazole Analogs
Inhibitory concentration (IC₅₀) of prenyl-1,2,3-triazole derivatives against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum.
| Compound | IC₅₀ (µM) - D6 Strain | IC₅₀ (µM) - W2 Strain | Reference |
|---|---|---|---|
| 1o | <3.0 | <3.0 | nih.gov |
| 1r | <3.0 | <3.0 | nih.gov |
Quorum Sensing Inhibition (QSI) in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govfrontiersin.org Disrupting this system through Quorum Sensing Inhibition (QSI) is an innovative anti-pathogenic strategy that may reduce virulence without exerting selective pressure that leads to drug resistance. nih.govresearchgate.net QS systems primarily rely on signaling molecules like acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria. researchgate.netmdpi.com
QSI agents can act through several mechanisms: inhibiting the synthesis of signal molecules, degrading existing signals, or blocking the signal receptors. frontiersin.orgnih.gov Triazole derivatives, with their diverse structural possibilities, are being explored as potential QSI agents to combat bacterial infections by preventing the formation of resilient biofilms and attenuating pathogenicity. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of lead compounds. For triazole derivatives, SAR studies have provided critical insights into the structural requirements for various biological activities. nih.govrsc.org For example, in the development of probes for tau protein, replacing a photoisomerisable bridge with a 1,2,3-triazole moiety was explored, showing that such modifications significantly impact target binding and visualization capabilities. nih.govrsc.org Similarly, SAR studies on thiazolidinone analogs, which share structural motifs with some triazole derivatives, revealed that the position of substituents on the phenyl ring was crucial for their functional activity as ERK1/2 inhibitors. nih.gov In the context of antimalarial triazoles, SAR analyses have helped to identify key features, such as the nature of the substituents on the triazole ring, that enhance potency against parasitic strains. nih.gov These studies are essential for the rational design of new, more effective triazole-based therapeutic agents. arc.sci.eg
Molecular Hybridization Strategies for Enhanced Bioactivity
Molecular hybridization is a prominent strategy in medicinal chemistry focused on the design of new chemical entities by combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid compounds with potentially enhanced biological activity, improved selectivity, reduced side effects, or the ability to overcome drug resistance compared to the individual parent molecules. nih.gov The 1,2,3-triazole ring, a five-membered heterocyclic motif, has emerged as a crucial scaffold and linker in the development of such hybrid molecules due to its favorable chemical and biological properties. nih.govnih.gov
Research has demonstrated the successful application of this strategy by hybridizing the 1,2,3-triazole core with various other pharmacophores, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticholinesterase effects. nih.govmdpi.com
Hybridization with Natural Products and Bioactive Scaffolds
A significant area of research involves the hybridization of 1,2,3-triazoles with natural products and other well-established bioactive scaffolds. For instance, hybrids of 1,2,3-triazoles with Jaspine B, a natural product, have been synthesized and evaluated for their cytotoxic activities. nih.gov Similarly, the combination of the 1,2,3-triazole moiety with alkaloids has been explored to develop new therapeutic agents. nih.gov In one study, berberine-triazole hybrids were synthesized, with some compounds demonstrating potent inhibitory activity against acetylcholinesterase (AChE). nih.gov Another example includes the creation of new 1,2,3-triazole hybrids with antibiotic polyether ionophores like salinomycin (B1681400) and monensin, which have shown significant antiproliferative activity against cancer cell lines. nih.gov
Thymol, a natural monoterpenoid, has also been incorporated into 1,2,3-triazole hybrids, resulting in derivatives with notable anticancer and antimicrobial potential. nih.gov Furthermore, the flavonoid hesperetin (B1673127) has been linked to a 1,2,3-triazole motif to enhance its anticholinesterase and neuroprotective properties. mdpi.com
Table 1: Bioactivity of 1,2,3-Triazole Hybrids with Natural Products and Analogs
| Hybrid Scaffold | Target Bioactivity | Key Findings | Reference(s) |
|---|---|---|---|
| Jaspine B-1,2,3-triazole | Anticancer | Compound 14h showed excellent inhibition against the MCF-7 cancer cell line with an IC₅₀ of 1.93 μM. nih.gov | nih.gov |
| Berberine-1,2,3-triazole | Anticholinesterase | A hybrid with a 4-diisopropylamine substituent demonstrated an IC₅₀ value of 0.044 μM against AChE. nih.gov | nih.gov |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole | Anticancer | Compound 9 was highly active against MCF-7, HCT-116, and HepG2 cancer cell lines with IC₅₀ values of 1.1 μM, 2.6 μM, and 1.4 μM, respectively. nih.gov | nih.gov |
| Hesperetin-1,2,3-triazole | Anticholinesterase | Hybridization aimed to improve the anti-cholinesterase and neuroprotective activities of hesperetin. mdpi.com | mdpi.com |
The molecular hybridization strategy extends to combining the 1,2,3-triazole ring with various synthetic pharmacophores known for their therapeutic effects. This has led to the development of novel compounds with enhanced activities against a range of diseases.
For example, pyrazolo-triazole hybrids have been designed and synthesized, demonstrating potent cytotoxic and apoptosis-inducing effects against several cancer cell lines. rsc.org Some of these hybrids exhibited IC₅₀ values in the low micromolar range. rsc.org In another approach, the hybridization of the 1,2,3-triazole core with the cabotegravir (B606451) backbone has yielded compounds with significant antitumor activity against non-small-cell lung cancer. frontiersin.org
The versatility of the 1,2,3-triazole linker has also been utilized to create hybrids with other heterocyclic systems like quinazolines and quinolines, which are known to possess a wide range of biological activities, including anticholinesterase and anticancer properties. mdpi.com The combination of a 1,2,3-triazole moiety with a chalcone fragment has been shown to synergize their biological activity, leading to potent antimicrobial agents. nih.gov
Table 2: Bioactivity of 1,2,3-Triazole Hybrids with Synthetic Scaffolds
| Hybrid Scaffold | Target Bioactivity | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo-1,2,3-triazole | Anticancer | Compounds 17 , 23 , and 29 showed promising cytotoxicity against HT-29, PC-3, A549, and U87MG cancer cell lines with IC₅₀ values ranging from 0.86 to 3.72 μM. rsc.org | rsc.org |
| Cabotegravir-1,2,3-triazole | Anticancer | Compound 5i emerged as the most potent against the H460 lung cancer cell line, with an IC₅₀ value of 6.06 μM. frontiersin.org | frontiersin.org |
| Quinazoline-1,2,3-triazole | Anticholinesterase | This privileged structural motif has been shown to bind with both the catalytic active site (CAS) and peripheral anionic site (PAS) on AChE, resulting in significant inhibition. mdpi.com | mdpi.com |
| Chalcone-1,2,3-triazole | Antimicrobial | The conjugation of these two pharmacophores indicated synergistic properties, with some hybrids showing potential as DNA topoisomerase inhibitors. nih.gov | nih.gov |
| Indole-1,2,3-triazole | Quorum Sensing Inhibition | An indole-triazole hybrid demonstrated 60.82% quorum sensing inhibitory activity against P. aeruginosa at 250 μM. nih.gov | nih.gov |
Emerging Applications and Future Research Directions
Role of 1,2,3-Triazole Derivatives in Advanced Materials Science
Currently, there is a lack of specific studies focusing on the role of 2-Propyl-2H-1,2,3-triazol-4-amine in advanced materials science. However, the broader family of 1,2,3-triazole derivatives is increasingly being integrated into functional materials due to their unique properties. nih.gov
1,2,3-triazole-containing polymers are of particular interest. The triazole ring can improve the thermal stability and mechanical properties of polymers. These polymers are being explored for applications such as high-performance coatings, adhesives, and composites. The presence of multiple nitrogen atoms in the triazole ring also allows for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. nih.gov
Furthermore, the electronic properties of 1,2,3-triazoles make them suitable for use in electronic and optoelectronic devices. N-2-aryl-1,2,3-triazole derivatives, for instance, have been developed as UV/blue-light-emitting fluorophores. cymitquimica.com The investigation of this compound in these areas could reveal novel material properties and applications.
Table 1: Potential Applications of 1,2,3-Triazole Derivatives in Materials Science
| Application Area | Potential Role of 1,2,3-Triazole Moiety |
| Polymers | Enhancing thermal and mechanical stability. nih.gov |
| Coatings | Providing anti-corrosive and antimicrobial properties. nih.gov |
| Metal-Organic Frameworks (MOFs) | Acting as ligands for metal ion coordination. nih.gov |
| Optoelectronics | Serving as components of fluorescent materials. cymitquimica.com |
Catalysis Applications Involving 1,2,3-Triazole Derivatives
Specific catalytic applications of This compound have not yet been reported in the scientific literature. Nevertheless, the 1,2,3-triazole scaffold is a well-established ligand in transition metal catalysis. The nitrogen atoms of the triazole ring can effectively coordinate with various metal centers, influencing the catalytic activity and selectivity of the resulting complexes. cymitquimica.com
For example, 1,2,3-triazoles have been successfully employed as ligands in iron-catalyzed cross-coupling reactions, enabling challenging transformations with high yields. cymitquimica.com Iridium complexes bearing N-2-aryl-1,2,3-triazole ligands have shown promise in photoredox catalysis. cymitquimica.com The catalytic potential of metal complexes incorporating this compound remains an unexplored area of research that could lead to the development of novel and efficient catalysts.
Table 2: Examples of Catalytic Systems Employing 1,2,3-Triazole Derivatives
| Metal | Catalytic Application | Reference |
| Iron | Cross-coupling reactions | cymitquimica.com |
| Iridium | Photoredox catalysis | cymitquimica.com |
| Copper | Azide-alkyne cycloaddition ("click chemistry") | wikipedia.org |
| Ruthenium | Various organic transformations |
Development of Novel Therapeutic Agents
While there is no specific research on the therapeutic applications of This compound , the 1,2,3-triazole nucleus is a prominent scaffold in medicinal chemistry. nih.govontosight.ai Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The ability of the triazole ring to form hydrogen bonds and engage in dipole-dipole interactions allows for effective binding to biological targets. ontosight.ai
Several 1,2,3-triazole-containing compounds have shown promising results in preclinical studies. For instance, certain derivatives have exhibited potent activity against various cancer cell lines, with some demonstrating inhibitory effects on enzymes like thymidylate synthase. nih.gov The development of novel therapeutic agents based on the 1,2,3-triazole scaffold is an active area of research, and the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new drug candidates.
Table 3: Reported Biological Activities of 1,2,3-Triazole Derivatives
| Biological Activity | Example of Target | Reference |
| Anticancer | Thymidylate synthase, various cancer cell lines | nih.gov |
| Antimicrobial | Bacterial and fungal strains | nih.gov |
| Antiviral | Various viruses | nih.gov |
| Anti-inflammatory | Enzymes involved in inflammation | nih.gov |
Interdisciplinary Research Integrating Synthesis, Computational Modeling, and Biological Evaluation
The future of research on This compound and its analogs lies in an interdisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation. This integrated strategy can accelerate the discovery and optimization of new functional molecules.
Synthesis: The development of efficient and versatile synthetic methods is crucial for creating a diverse library of 1,2,3-triazole derivatives. Modern synthetic techniques, such as click chemistry, allow for the straightforward introduction of various functional groups onto the triazole core. nih.gov
Computational Modeling: In silico methods, such as molecular docking and quantum chemical calculations, can provide valuable insights into the structure-activity relationships of 1,2,3-triazole derivatives. cymitquimica.com These computational studies can help in predicting the binding affinity of these compounds to specific biological targets or in understanding their electronic properties for materials science applications.
Biological Evaluation: The synthesized compounds need to be rigorously tested for their biological activity. High-throughput screening methods can be employed to rapidly assess the efficacy of a large number of derivatives against various targets. The results from these biological assays can then be used to refine the computational models and guide the design of new, more potent, and selective compounds.
A synergistic approach that leverages the strengths of each of these disciplines will be essential for unlocking the full potential of this compound and the broader class of 1,2,3-triazole derivatives in the development of new technologies and therapies.
Q & A
Q. How can competing reaction pathways be minimized during multi-step synthesis?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NaSO) to isolate reactive intermediates .
- Kinetic Control : Optimize reaction times (monitored by TLC) to favor the desired pathway over thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
